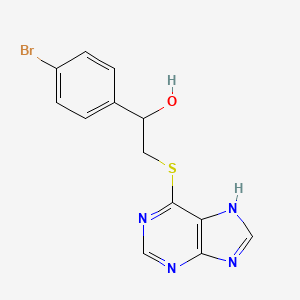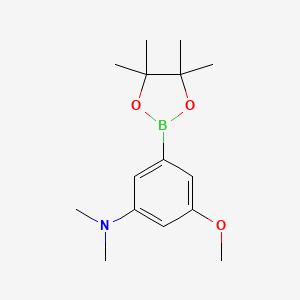
N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline is an organic compound that features both cyano and iodo functional groups attached to an aniline base
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline typically involves the reaction of aniline with 2-iodoethanol and acrylonitrile. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.
Reduction: The iodo group can be reduced to a hydrogen atom, forming N-(2-Cyanoethyl)-N-ethyl aniline.
Substitution: The iodo group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium thiolate or sodium azide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodo group with a thiol would yield a thioether derivative.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a labeling reagent.
Medicine: Could be explored for its potential pharmacological properties.
Industry: May be used in the production of specialty polymers or materials.
Mécanisme D'action
The mechanism of action for N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline would depend on its specific application
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Cyanoethyl)-N-ethyl aniline: Lacks the iodo group, making it less reactive in substitution reactions.
N-(2-Iodoethyl)aniline: Lacks the cyano group, affecting its oxidation and reduction behavior.
N-(2-Cyanoethyl)aniline: Lacks both the iodo and ethyl groups, making it less versatile in synthetic applications.
Uniqueness
N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline is unique due to the presence of both cyano and iodo groups, which provide a combination of reactivity and functionality that can be exploited in various chemical transformations and applications.
Propriétés
Formule moléculaire |
C11H13IN2 |
|---|---|
Poids moléculaire |
300.14 g/mol |
Nom IUPAC |
3-[N-(2-iodoethyl)anilino]propanenitrile |
InChI |
InChI=1S/C11H13IN2/c12-7-10-14(9-4-8-13)11-5-2-1-3-6-11/h1-3,5-6H,4,7,9-10H2 |
Clé InChI |
VDGHLSDHJXWQSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(CCC#N)CCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



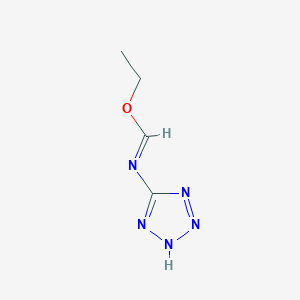
![N-(3-fluoro-4-phenylphenyl)-9,9-dimethyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]fluoren-2-amine](/img/structure/B14136832.png)
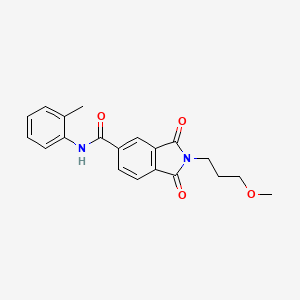
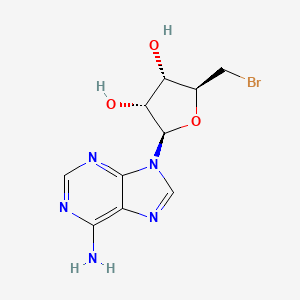
![5-[(2,6-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14136841.png)


